![molecular formula C5H11ClO3S B1426835 3-Methoxy-2-methylpropane-1-sulfonyl chloride CAS No. 1340102-86-4](/img/structure/B1426835.png)
3-Methoxy-2-methylpropane-1-sulfonyl chloride
Overview
Description
3-Methoxy-2-methylpropane-1-sulfonyl chloride, also known as MMPS or mesyl chloride, is a chemical compound with the molecular formula C5H11ClO3S and a molecular weight of 186.66 . It is a widely used reagent in organic chemistry.
Molecular Structure Analysis
The InChI code for 3-Methoxy-2-methylpropane-1-sulfonyl chloride is 1S/C5H11ClO3S/c1-5(3-9-2)4-10(6,7)8/h5H,3-4H2,1-2H3 . This indicates that the molecule consists of a propane chain with a methoxy group (-OCH3) and a sulfonyl chloride group (-SO2Cl) attached.Physical And Chemical Properties Analysis
3-Methoxy-2-methylpropane-1-sulfonyl chloride is a liquid at room temperature .Scientific Research Applications
Organic Synthesis
3-Methoxy-2-methylpropane-1-sulfonyl chloride: is a valuable reagent in organic synthesis. It is used for introducing the sulfonyl functional group into organic molecules, which can serve as a protective group or as a key step in the synthesis of sulfones . Its ability to act as an electrophile allows it to react with various nucleophiles, enabling the formation of a wide range of chemical bonds.
Pharmaceutical Development
In the realm of pharmaceuticals, this compound is utilized in the synthesis of drug molecules. Its sulfonyl chloride group is reactive towards amines, alcohols, and other nucleophiles, making it a versatile intermediate in the construction of complex molecules, including potential medications.
Material Science
The applications of 3-Methoxy-2-methylpropane-1-sulfonyl chloride extend to material science, where it can be used to modify the surface properties of materials. By reacting with polymers or other substrates, it can introduce sulfonyl groups that alter hydrophobicity, enhance binding capabilities, or enable further functionalization .
Chemical Synthesis
This compound plays a crucial role in chemical synthesis, where it can be used to create a variety of sulfonyl derivatives. These derivatives are important in developing dyes, catalysts, and other industrial chemicals .
Analytical Chemistry
In analytical chemistry, 3-Methoxy-2-methylpropane-1-sulfonyl chloride can be used as a derivatization agent. It can help in the quantification of compounds by transforming them into more detectable or separable forms, aiding in chromatography and spectroscopy methods .
Industrial Applications
On an industrial scale, this sulfonyl chloride can be employed in the synthesis of specialty chemicals that require the introduction of a sulfonyl group. Its reactivity is harnessed to produce intermediates for further reactions or as a final functional group in end products .
Safety and Hazards
The compound is classified as dangerous, with hazard statements H314 and H335 indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-methoxy-2-methylpropane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3S/c1-5(3-9-2)4-10(6,7)8/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPHXEISVIOFQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-methylpropane-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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